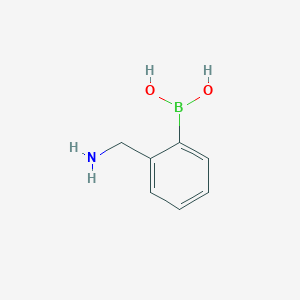

(2-(Aminomethyl)phenyl)boronic acid

Übersicht

Beschreibung

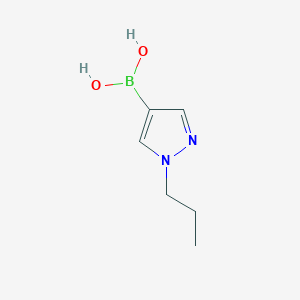

“(2-(Aminomethyl)phenyl)boronic acid” is a boronic acid derivative. It has been used as a reactant for the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It has also been used in the preparation of designed boronate ligands for glucose-selective holographic sensors .

Synthesis Analysis

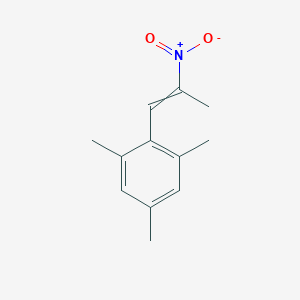

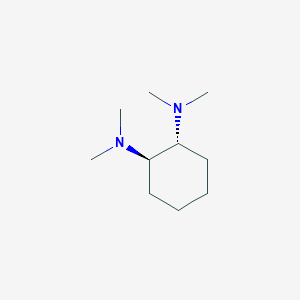

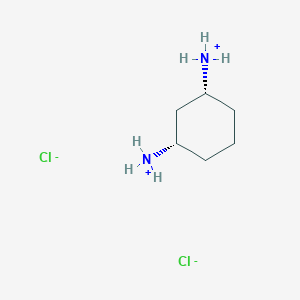

The synthesis of “(2-(Aminomethyl)phenyl)boronic acid” has been reported in several studies. One efficient process for the synthesis of this compound involves borylation, oxidation, nitration, esterification, and hydrogenation . Another method involves functionalizing synthetic peptides with boronic acids using solid-phase and solution-phase chemistries by alkylating a secondary amine with o-(bromomethyl)phenylboronic acid .Molecular Structure Analysis

The molecular formula of “(2-(Aminomethyl)phenyl)boronic acid” is C7H10BNO2 . The molecular weight is 150.97 g/mol . The InChI string is InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(Aminomethyl)phenyl)boronic acid” include a molecular weight of 150.97 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, and a topological polar surface area of 66.5 Ų .Wissenschaftliche Forschungsanwendungen

Sensing Applications

Boronic acids, including “(2-(Aminomethyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research, including various sensing applications . The key interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions leads to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the use of boronic acids for the manipulation of proteins and cell labelling .

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and modification . This can involve processes such as the electrophoresis of glycated molecules .

Separation Technologies

Boronic acids are also used in separation technologies . This can involve the use of boronic acids for the separation of different compounds based on their interactions with the boronic acid .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . This can involve the use of boronic acids in the development of new drugs and treatments .

Suzuki–Miyaura Coupling

“(2-(Aminomethyl)phenyl)boronic acid” can be used in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction that is widely applied in carbon–carbon bond forming reactions .

Incorporation into Peptides

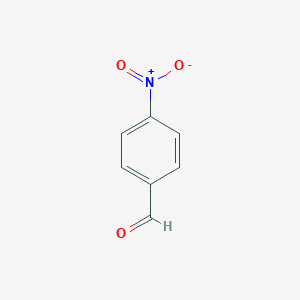

Current approaches for incorporating boronic acids into peptides require the synthesis of commercially unavailable pinacol-protected boronate ester amino acid building blocks, amidation of small-molecule amine-containing boronic acids, or reductive amination of amine residues with 2-formylphenyl boronic acid .

Antiviral Drug Development

Boronic acids, including “(2-(Aminomethyl)phenyl)boronic acid”, can be used in the development of antiviral drugs . For example, the flavivirus proteases, which belong to the trypsin-like serine protease family, are attractive targets for developing antiviral drugs .

Wirkmechanismus

Mode of Action

The compound is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organic group of the boronic acid is transferred from boron to palladium .

Pharmacokinetics

The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the action of (2-(Aminomethyl)phenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of (2-(Aminomethyl)phenyl)boronic acid is influenced by environmental factors such as pH and the presence of water . The compound’s stability can be compromised in aqueous environments, particularly at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .

Eigenschaften

IUPAC Name |

[2-(aminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIUTNQGRDQRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586015 | |

| Record name | [2-(Aminomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Aminomethyl)phenyl)boronic acid | |

CAS RN |

248274-03-5 | |

| Record name | [2-(Aminomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

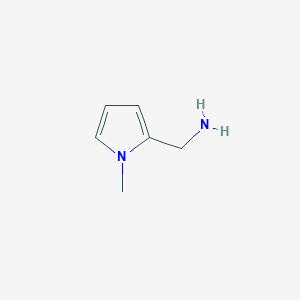

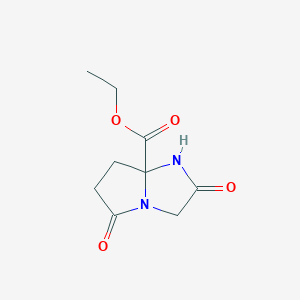

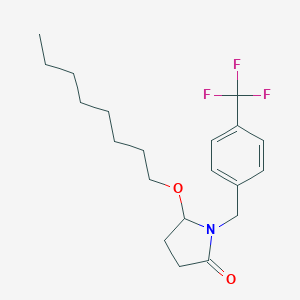

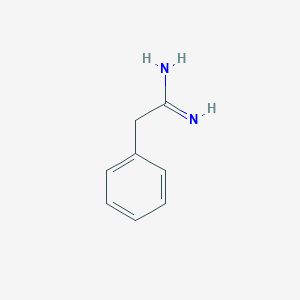

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.